3-(4-Chloro-1H-pyrazol-3-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(4-chloro-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
JHZMDNMPRAGKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)Cl |
Origin of Product |
United States |
Structural Elucidation and Advanced Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine would provide key information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the pyrazole (B372694) ring, and the N-H protons.
Piperidine Ring Protons: The protons on the piperidine ring would typically appear as a series of complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The exact chemical shifts and splitting patterns would depend on their axial or equatorial positions and their coupling with adjacent protons.
Pyrazole Ring Proton: The C-H proton on the pyrazole ring would likely appear as a singlet in the aromatic region (approximately 7.0-7.5 ppm), shifted by the electronic effects of the adjacent nitrogen atoms and the chlorine atom.
N-H Protons: The signals for the N-H protons of the piperidine and pyrazole rings can be broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They would typically appear in a wide range (approximately 5.0-12.0 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperidine CH₂ | 1.5 - 2.2 | Multiplet |
| Piperidine CH₂-N | 2.8 - 3.5 | Multiplet |
| Piperidine CH | 2.9 - 3.6 | Multiplet |
| Piperidine NH | Variable (Broad) | Singlet |
| Pyrazole CH | 7.0 - 7.5 | Singlet |
| Pyrazole NH | Variable (Broad) | Singlet |
Note: This table is predictive and not based on published experimental data for this specific compound.
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon in the piperidine and pyrazole rings.
Piperidine Carbons: These would appear in the aliphatic region of the spectrum (approximately 25-55 ppm).
Pyrazole Carbons: The carbons of the pyrazole ring would be observed further downfield. The carbon atom bearing the chlorine (C-Cl) and the two other pyrazole carbons would have characteristic chemical shifts influenced by the heteroatoms and the substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperidine CH₂ | 25 - 35 |
| Piperidine CH₂-N | 45 - 55 |
| Piperidine CH | 40 - 50 |
| Pyrazole C-Cl | 110 - 120 |
| Pyrazole C-C | 130 - 145 |
| Pyrazole C-N | 140 - 155 |
Note: This table is predictive and not based on published experimental data for this specific compound.
Other Relevant NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal which protons are spin-coupled to each other, helping to trace the connectivity within the piperidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H groups in both the piperidine and pyrazole rings. wisdomlib.org
C-H Stretching: Absorptions just below 3000 cm⁻¹ would correspond to the C-H stretching of the aliphatic piperidine ring, while C-H stretching for the pyrazole ring might appear just above 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations for the C=N and C=C bonds within the pyrazole ring would likely be observed in the 1450-1600 cm⁻¹ region. wisdomlib.org
C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Piperidine, Pyrazole) | 3200 - 3400 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C-H Stretch (Aromatic/Heteroaromatic) | 3000 - 3100 |
| C=N, C=C Stretch (Pyrazole) | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
Note: This table is predictive and not based on published experimental data for this specific compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a peak at M+2 having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the cleavage of the piperidine and pyrazole rings, providing further evidence for the compound's structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
|---|---|---|
| [M]⁺ | ~199.08 | Corresponding to the molecular formula C₈H₁₂ClN₃ and the ³⁵Cl isotope. |
| [M+2]⁺ | ~201.08 | Isotopic peak due to the presence of the ³⁷Cl isotope. |
Note: This table is predictive and not based on published experimental data for this specific compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and reveal the conformation of the piperidine ring (e.g., chair conformation) and the planarity of the pyrazole ring. It would also provide details about intermolecular interactions, such as hydrogen bonding involving the N-H groups, which govern the crystal packing. While crystallographic data for the specific title compound is not available, studies on related, more complex structures containing chlorophenyl, pyrazole, and piperidine moieties have been reported, confirming the utility of this technique for such molecular scaffolds.
Chromatographic Techniques for Purity Assessment and Identification
Chromatography is an indispensable tool for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as quantitative purity determination or qualitative identification.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthetic compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For pyrazole and piperidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov An acid, such as phosphoric acid or formic acid, is frequently added to the mobile phase to improve peak shape and resolution by ensuring consistent ionization of basic sites, like the piperidine nitrogen. nih.gov
Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For intermediates in the synthesis of related compounds, such as 1-(4-chlorophenyl)pyrazol-3-ol, HPLC has been used to confirm purities of over 98%. google.com Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrazole and chlorophenyl rings contain chromophores that absorb UV light.
A representative set of HPLC conditions suitable for the analysis of this compound is detailed in the table below.
Table 1: Illustrative HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 68% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 275 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both the identification and purity assessment of compounds. iajpr.com This technique is particularly valuable for confirming the molecular weight of the synthesized target compound and identifying unknown impurities.
For this compound, the LC component would utilize conditions similar to those described for HPLC. After elution from the LC column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this class of molecules, as it is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺. researchgate.net
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₁₄H₁₆ClN₃), the expected m/z for the protonated molecule would correspond to its molecular weight plus the mass of a proton. Studies on related pyrazole derivatives have successfully used LC-MS to confirm the formation of the desired product by identifying the correct [M+H]⁺ peak. iajpr.com
Tandem mass spectrometry (LC-MS/MS) can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which yields a characteristic fragmentation pattern that can be used to verify the compound's structure. researchgate.net
Table 2: Representative LC-MS Parameters for Characterization
| Parameter | Condition |
|---|---|
| Chromatography | Reversed-Phase HPLC (as per Table 1) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |
| Expected [M+H]⁺ Ion | m/z ≈ 262.11 (for C₁₄H₁₇ClN₃⁺) |
| Nebulizer Gas | Nitrogen |
| Mobile Phase Additive | Formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization |
Biological Activity Spectrum and Mechanistic Investigations of 3 4 Chloro 1h Pyrazol 3 Yl Piperidine Analogues
Antimicrobial Research Applications
The pyrazole (B372694) nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com The incorporation of a chlorine atom, known for its lipophilic properties, often enhances the antimicrobial efficacy of these compounds. mdpi.com
Derivatives containing the chloro-pyrazole scaffold have demonstrated notable antibacterial properties. mdpi.commdpi.com Studies have shown that the presence of chloro and bromo substituents can increase antimicrobial activity. mdpi.com For instance, certain pyrazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
One study highlighted a pyrazole derivative exhibiting significant activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analogue showed high activity against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Specifically, chloro-substituted pyrazole derivatives have shown potent activity against Staphylococcus aureus. mdpi.com In one investigation, a novel pyrazole-based compound, 12b, was identified as a promising agent against S. aureus, with an inhibition zone of 16 ± 0.7 mm and a MIC value of 78.1 µg/mL. nih.gov The introduction of a cyclic amine to the alkynylphenylpyrazole structure has also been explored to improve physicochemical properties while maintaining moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg
Table 1: Selected antibacterial activity of pyrazole analogues. nih.govnih.gov
Analogues featuring the 3-(4-chlorophenyl) pyrazole structure have been synthesized and evaluated for their in vitro antifungal activity against various pathogenic fungal strains, with some compounds demonstrating significant efficacy. nih.gov The fungicidal potential of pyrazole derivatives is a well-documented area of research. mdpi.commdpi.commdpi.com
Research has shown that fluoro-substituted pyrazoles possess a wide range of biological activities, including antifungal effects. mdpi.com For example, a 2-chlorophenyl pyrazole derivative (H9) showed 43.07% inhibition against Sclerotinia sclerotiorum and 46.75% inhibition against F. culmorum. mdpi.com Another study found that a specific pyrazole analogue was highly active against Aspergillus niger, with a MIC of 1 μg/mL, which was superior to the standard drug Clotrimazole (MIC: 2 μg/mL). nih.gov Furthermore, chloro-substituted derivatives have demonstrated potent activity against Candida albicans. mdpi.com
Table 2: Antifungal activity of selected pyrazole analogues. nih.govmdpi.com
Anti-inflammatory and Analgesic Activity Investigations
The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in the development of anti-inflammatory and analgesic agents. nih.govrjpbr.comresearchgate.net Marketed drugs such as Celecoxib and Lonazolac, which are selective COX-2 inhibitors, feature a pyrazole moiety. nih.govrjpbr.com
The mechanism of action for the anti-inflammatory effects of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923). Research has focused on developing new pyrazole derivatives with potent anti-inflammatory and analgesic effects, often coupled with reduced gastrointestinal toxicity compared to standard agents like indomethacin. pugetsound.eduresearchgate.net Studies have evaluated novel pyrazole derivatives in carrageenan-induced rat paw edema and hot plate tests to confirm their anti-inflammatory and analgesic properties, respectively. pugetsound.eduresearchgate.net For instance, compound AD732, a benzenesulfonamide-substituted pyrazole, exhibited significant anti-inflammatory and analgesic effects with a favorable safety profile regarding ulcerogenic effects. pugetsound.edu
Anticancer and Antitumor Research Directions
Pyrazole derivatives are recognized for their significant potential as anticancer agents, acting through various mechanisms to inhibit tumor cell growth. nih.govresearchgate.net The pyrazole ring is a key structural element in several clinical anticancer therapeutics, including crizotinib (B193316) and ruxolitinib. nih.gov
Analogues of 3-(4-chloro-1H-pyrazol-3-yl)piperidine have been investigated for their cytotoxic effects against a range of human cancer cell lines. Structure-activity relationship studies indicate that specific substitutions on the pyrazole ring can greatly improve anticancer efficacy. researchgate.net For example, a study on pyrazoline hybrids identified compounds with potent activity against colon cancer (HT-29) and non-small cell lung cancer (HOP-62) cell lines, with logGI50 values of -6.37 and -6.12, respectively. mdpi.com Another pyrazole analogue demonstrated significant growth inhibition against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines, with IC50 values of 17.8, 4.4, and 4.2 μM, respectively. nih.gov The anticancer mechanism for some pyrazole derivatives has been linked to the inhibition of enzymes such as xanthine (B1682287) oxidase. nih.gov
Table 3: Anticancer activity of selected pyrazole analogues. nih.govmdpi.com
Modulation of Central Nervous System (CNS) Targets
Beyond their antimicrobial and anticancer applications, pyrazole-piperidine scaffolds have been explored as modulators of CNS targets, which could lead to treatments for various neurological and psychiatric disorders. researchgate.net
Glycine (B1666218) Transporter 1 (GlyT1) plays a crucial role in regulating the levels of the neurotransmitter glycine in the synaptic cleft. srce.hr As glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 can enhance NMDA receptor function. nih.gov This mechanism is a therapeutic target for schizophrenia, particularly for addressing cognitive and negative symptoms associated with NMDA receptor hypofunction. srce.hreurekaselect.com
A novel and potent GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, was developed through structural optimization of a piperidine-based scaffold. nih.gov This compound, an analogue of the core this compound structure, demonstrated powerful inhibitory activity against GlyT1 with an IC50 value of 1.8 nM. nih.gov This high potency, combined with good brain penetration, suggests its potential for treating CNS disorders like schizophrenia. researchgate.netnih.gov
Table 4: GlyT1 inhibitory activity of a lead pyrazole-piperidine analogue. nih.gov
Other Neurotransmitter System Interactions
Analogues of this compound have been investigated for their interactions with various neurotransmitter systems, with notable findings in the modulation of the cannabinoid receptors. The cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system, is a G-protein coupled receptor primarily expressed in the brain and is involved in regulating a multitude of physiological processes.
One prominent example is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov Structure-activity relationship (SAR) studies on this and related analogues have provided insights into the molecular interactions governing their binding to the CB1 receptor. Conformational analyses and 3D-QSAR (Quantitative Structure-Activity Relationship) models suggest that the N1 aromatic ring of the pyrazole core plays a dominant role in the steric binding interaction with the receptor. nih.gov Furthermore, researchers have proposed that the C5 aromatic ring may contribute to the compound's antagonist activity, while the substituent at the C3 position of the pyrazole could determine whether the compound acts as a neutral antagonist or an inverse agonist. nih.gov
The binding affinity of this class of compounds has been quantified through radioligand binding assays. For instance, the Ki values, representing the inhibition constant, were determined for a series of 32 structural analogues by their ability to displace a radiolabeled ligand from cannabinoid receptors in rat brain membrane preparations. nih.gov This research highlights the potential of pyrazole-piperidine scaffolds in the development of selective modulators for neurotransmitter systems like the endocannabinoid system.
Enzyme Inhibition Studies
The unique structural features of this compound analogues make them promising candidates for enzyme inhibition. Research has demonstrated their potential to inhibit a variety of enzymes involved in critical pathological and physiological processes.
DNA gyrase, a type II topoisomerase found in bacteria, is an essential enzyme for DNA replication, transcription, and repair, making it a validated target for antibacterial agents. The pyrazole nucleus is a key pharmacophore in the design of DNA gyrase inhibitors. Studies have shown that compounds incorporating the pyrazole moiety can effectively inhibit this enzyme. For example, a series of novel 4,5-dihydro-1H-pyrazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with their mechanism of action attributed to the inhibition of DNA gyrase. Docking simulations have been used to model the binding conformations of these pyrazole derivatives within the active site of bacterial DNA gyrase, revealing key interactions that lead to enzyme inhibition.
The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival. Its dysregulation is frequently implicated in the development and progression of cancer. Consequently, PI3K has emerged as a significant target for cancer therapy. Pyrazole and its fused-ring analogue, indazole, have been identified as important scaffolds in the development of PI3K inhibitors. Numerous derivatives containing these cores have been synthesized and studied, showing promising results as anticancer agents by targeting the PI3K enzyme. The therapeutic potential of these compounds lies in their ability to modulate the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells.
HIV-1 integrase is a vital enzyme for the replication of the human immunodeficiency virus, as it catalyzes the integration of viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for antiretroviral therapy. The pyrazolone (B3327878) scaffold, a derivative of pyrazole, has been identified as a novel inhibitor of HIV-1 integrase. nih.govnih.gov Through computational modeling and subsequent synthesis and structure-activity relationship (SAR) studies, researchers have developed pyrazolone analogues that inhibit the catalytic activity of HIV-1 integrase in the low micromolar range. nih.gov These compounds are being explored as potential second-generation integrase inhibitors to combat the emergence of drug-resistant HIV strains. nih.govnih.gov
| Compound/Scaffold | Target | Activity (IC₅₀) |
| Pyrazolone Analogue | HIV-1 Integrase Strand Transfer | Single-digit micromolar nih.gov |
This table presents generalized findings on the pyrazolone scaffold.
Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. frontiersin.org Inhibition of ACE is a major therapeutic strategy for managing hypertension and other cardiovascular diseases. frontiersin.org Research has explored the potential of pyrazole derivatives as ACE inhibitors. A study involving the synthesis of a series of chalcones and their subsequent conversion to pyrazole derivatives demonstrated that these compounds possess ACE inhibitory activity. nih.gov The most potent pyrazole compound from this series exhibited an IC₅₀ value of 0.213 mM, indicating the potential of the pyrazole scaffold in the design of novel ACE inhibitors. nih.gov
| Compound Class | Target | Activity (IC₅₀) |
| Pyrazole Derivative | Angiotensin-Converting Enzyme (ACE) | 0.213 mM nih.gov |
This table shows the most potent result from a specific study on pyrazole derivatives.
Receptor Modulation Research (e.g., Androgen Receptor Antagonism)
The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. Antagonizing this receptor is a cornerstone of prostate cancer therapy. Analogues based on the pyrazole scaffold have been successfully developed as potent androgen receptor antagonists.
Through strategies like scaffold hopping from known AR antagonists, novel chemical series have been designed. For instance, 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides have been synthesized and evaluated, with several compounds demonstrating potent AR antagonistic activities, with IC₅₀ values as low as 69 nM. These compounds have shown efficacy in inhibiting the growth of prostate cancer cell lines and have demonstrated the ability to overcome certain forms of antiandrogen resistance. One of the lead compounds from this series exhibited significant tumor growth inhibition in a xenograft model following oral administration. This line of research provides a novel chemical framework for AR antagonists and opens new avenues for the development of therapies for prostate cancer.
| Compound Series | Target | Activity (IC₅₀) |
| 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides | Androgen Receptor (AR) | up to 69 nM |
This table highlights the potency of a specific series of pyrazole-based AR antagonists.
Elucidation of Molecular Mechanisms of Action
The therapeutic effects of pyrazole-piperidine derivatives are underpinned by their interactions with specific biological targets. Understanding these mechanisms at a molecular level is crucial for the development of new and improved therapeutic agents.
Research into analogues of this compound has revealed a diverse range of biological targets, implicating them in various signaling pathways and disease processes. The pyrazole scaffold is recognized for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticoagulant effects. researchgate.netontosight.ainih.gov
One of the most significant findings for a closely related analogue, a pyrazolyl piperidine (B6355638) with a 4-chlorophenyl substitution, is its potent inhibition of Coagulation Factor Xa (FXa) . researchgate.net FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic disorders. researchgate.net This finding suggests that compounds based on the chloro-pyrazolyl-piperidine scaffold could be promising candidates for the development of novel anticoagulants. researchgate.net
Beyond coagulation, other pyrazole derivatives have been shown to target enzymes such as cyclooxygenase (COX) , which is involved in inflammation and pain. oaji.net Some amino-pyrazole derivatives have demonstrated selective inhibition of COX-2 , an important target for anti-inflammatory drugs with a potentially better safety profile than non-selective COX inhibitors. mdpi.com Furthermore, various pyrazole-containing molecules have been investigated for their activity against a range of other targets, including kinases and receptors involved in cancer and inflammatory diseases. nih.govnih.gov
The broad range of activities observed for pyrazole derivatives underscores the versatility of this heterocyclic core in medicinal chemistry. mdpi.commdpi.com
The biological activity of pyrazolyl-piperidine analogues is intrinsically linked to their ability to bind effectively to their protein targets. Molecular docking studies on pyrazolyl piperidine analogues targeting Factor Xa have provided valuable insights into the specific interactions that govern this binding. researchgate.net
These studies suggest that the binding modes of these analogues can be similar to that of the established FXa inhibitor, Rivaroxaban. researchgate.net Key interactions often involve the formation of hydrogen bonds between the pyrazole or piperidine moieties and crucial amino acid residues within the active site of the enzyme. The presence of a halogen, such as the chlorine atom in the 4-chlorophenyl group, can also play a significant role in enhancing binding affinity through halogen bonding or by influencing the electronic properties of the molecule. nih.gov
In the context of other targets, the structural features of pyrazole derivatives, including the planarity of the pyrazole ring and the conformational flexibility of the piperidine ring, allow for diverse binding interactions. nih.gov For instance, the molecular structure of some pyrazole derivatives is stabilized by intramolecular hydrogen bonds. nih.gov These interactions are critical for orienting the molecule correctly within the binding pocket of a target protein, thereby maximizing its inhibitory effect.
A variety of in vitro assays are employed to characterize the biological activity of pyrazolyl-piperidine analogues and to quantify their potency and selectivity.
For analogues targeting Factor Xa, enzymatic inhibition assays are fundamental. These assays measure the ability of the compound to inhibit the activity of purified FXa, typically by monitoring the cleavage of a chromogenic or fluorogenic substrate. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is a measure of the compound's potency. researchgate.net For a pyrazolyl piperidine analogue with a 4-chlorophenyl substitution, an impressive IC50 value of 13.4 nM against FXa has been reported. researchgate.net
To assess the anticoagulant effect in a more physiologically relevant setting, plasma-based clotting assays such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are used. researchgate.net These assays measure the time it takes for plasma to clot after the addition of specific reagents that trigger the intrinsic and extrinsic coagulation pathways, respectively. Prolongation of these clotting times in the presence of the compound indicates anticoagulant activity. researchgate.net
For analogues with potential anticancer activity, cell-based assays are commonly used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability and is widely used to screen for cytotoxic effects against various cancer cell lines. oaji.netmdpi.com
The table below summarizes the types of in vitro assays used to characterize the biological activity of pyrazolyl-piperidine analogues.
| Assay Type | Purpose | Example Finding for Analogues |
| Enzymatic Inhibition Assay | To determine the potency of a compound against a specific enzyme. | A pyrazolyl piperidine analogue with a 4-chlorophenyl group showed an IC50 of 13.4 nM against Factor Xa. researchgate.net |
| Plasma Clotting Assays (PT, aPTT) | To measure the anticoagulant effect of a compound in human plasma. | The same analogue demonstrated good anticoagulation activity compared to Heparin. researchgate.net |
| Cell Viability Assays (e.g., MTT) | To assess the cytotoxic effects of a compound on cancer cell lines. | Pyrazole analogues have been evaluated for their cytotoxic activity against various cancer cell lines including HeLa, A375, HCT116, and MCF7. oaji.net |
| Anti-inflammatory Assays | To evaluate the anti-inflammatory properties of a compound. | Amino-pyrazole derivatives have shown potent in vitro COX-2 inhibition. mdpi.com |
Computational Chemistry and in Silico Approaches in Research on 3 4 Chloro 1h Pyrazol 3 Yl Piperidine
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique allows for the characterization of the binding mode and affinity of small molecules like 3-(4-Chloro-1H-pyrazol-3-yl)piperidine to the active site of a biological target.
In studies of analogous pyrazolyl piperidine (B6355638) molecules, molecular docking has been instrumental in identifying potential therapeutic targets. For instance, research on pyrazolyl piperidine analogs as factor Xa (FXa) inhibitors demonstrated that these compounds exhibit binding modes similar to the co-crystallized ligand, Rivaroxaban. Docking studies suggested that the pyrazole (B372694) core and substituted phenyl rings play a crucial role in the interaction with the enzyme's active site. While specific docking studies on this compound are not extensively detailed in the public domain, the methodology would involve preparing the 3D structure of the ligand and docking it into the crystal structure of a relevant protein target. The resulting binding energies and interaction patterns, such as hydrogen bonds and hydrophobic interactions, would then be analyzed to predict the compound's inhibitory potential.
For example, in a hypothetical docking study of this compound against a kinase target, the piperidine ring might form hydrogen bonds with backbone carbonyls in the hinge region, while the chlorophenyl group could occupy a hydrophobic pocket. The pyrazole moiety can act as a scaffold, orienting the other functional groups for optimal interaction.
Table 1: Illustrative Molecular Docking Parameters for a Pyrazole-Piperidine Analog
| Parameter | Value |
| Target Protein | Factor Xa |
| Docking Software | AutoDock Vina |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | Tyr99, Trp215, Gly216 |
| Types of Interactions | Hydrogen bonding, Pi-Pi stacking |
Prediction of Activity Spectra for Substances (PASS) Analysis
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. The PASS algorithm compares the structure of a query molecule with a large database of known bioactive compounds and provides a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).
While a specific PASS analysis for this compound is not publicly available, such an analysis would be a valuable initial step in its pharmacological screening. The input for a PASS prediction is the 2D structure of the molecule. The output would be a wide range of potential pharmacological effects, mechanisms of action, and even specific toxicities. For a compound with the pyrazole-piperidine scaffold, PASS might predict activities such as enzyme inhibition (e.g., kinase inhibitor, protease inhibitor), receptor antagonism, or anti-inflammatory effects, based on the known activities of structurally similar compounds in its database. A high 'Pa' value for a particular activity would suggest a higher likelihood of observing that activity in experimental testing, thus guiding the design of in vitro and in vivo assays.
Computational Prediction of Biological Targets (e.g., SwissTargetPrediction)
Similar to PASS, web-based tools like SwissTargetPrediction forecast the most probable protein targets of a small molecule. This prediction is based on the principle of ligand similarity: a compound is likely to interact with the targets of other known bioactive molecules that have a similar structure.
For this compound, a SwissTargetPrediction analysis would likely identify a range of potential targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The output typically includes a list of predicted targets, ranked by their probability scores. This information is crucial for understanding the compound's potential mechanism of action and for identifying potential off-target effects that could lead to toxicity. The predictions are derived from a combination of 2D and 3D similarity measures to known ligands.
Quantum Chemical Calculations for Electronic Properties (e.g., HOMO-LUMO, GCRD parameters)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. For pyrazole derivatives, DFT calculations have been used to determine various molecular properties. The distribution of HOMO and LUMO orbitals can also provide insights into the regions of the molecule that are more likely to be involved in electron donation and acceptance, respectively, which is critical for understanding ligand-receptor interactions.
Global Chemical Reactivity Descriptors (GCRD) such as chemical hardness, softness, electronegativity, and chemical potential can also be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives in a series.
Table 2: Representative Quantum Chemical Parameters for a Pyrazole Derivative
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Chemical Hardness | 2.35 |
| Electronegativity | 3.85 |
Virtual Screening and In Silico Lead Optimization Strategies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, virtual screening could be used to find other similar compounds with potentially improved properties. This can be done through either ligand-based or structure-based approaches.
In silico lead optimization involves the iterative design of new analogs of a lead compound with the goal of improving its potency, selectivity, and pharmacokinetic properties. This process often involves:
Structure-Activity Relationship (SAR) analysis: Using computational models to understand how modifications to the chemical structure affect biological activity. For the pyrazole-piperidine scaffold, this could involve exploring different substitutions on the piperidine ring or the chlorophenyl group.
Fragment-based growing or linking: Computationally adding or connecting chemical fragments to the lead molecule to explore new interactions with the target protein.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: Using computational models to predict the pharmacokinetic and toxicity profiles of new analogs, helping to prioritize which compounds to synthesize and test experimentally.
Through these in silico strategies, researchers can rationally design and prioritize new derivatives of this compound with enhanced therapeutic potential.
Analogues and Derivatives of 3 4 Chloro 1h Pyrazol 3 Yl Piperidine in Research
Synthesized Piperidine-Pyrazole Hybrid Compounds with Structural Variations
The synthesis of piperidine-pyrazole hybrid compounds is a focal point of research, aiming to generate molecular diversity for biological screening. The general synthetic approach often involves multi-step sequences that allow for the introduction of various substituents on both the piperidine (B6355638) and pyrazole (B372694) rings. ontosight.ai Key synthetic strategies include the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives to form the pyrazole core. nih.govnih.gov Subsequent N-alkylation or N-arylation reactions are employed to introduce substituents at the N1 position of the pyrazole.
The piperidine moiety is typically incorporated through coupling reactions. For instance, a pre-functionalized piperidine can be linked to the pyrazole ring, or a piperidine ring can be formed on a pyrazole-containing precursor. nih.gov Researchers have developed various methods to create these hybrids, such as reacting pyrazole-substituted thiosemicarbazides to form pyrazole-thiazolidinones with a carbohydrazide (B1668358) linker. nih.gov Another approach involves synthesizing s-triazine derivatives that incorporate pyrazole, piperidine, and aniline (B41778) moieties, showcasing the versatility of these building blocks in creating complex molecular architectures. jyu.fimdpi.comresearchgate.net These synthetic routes are crucial as they enable the exploration of the chemical space around the core scaffold, leading to the identification of compounds with optimized biological activity.
Systematic Modifications of the Pyrazole Heterocycle
Systematic modification of the pyrazole ring within the piperidine-pyrazole scaffold is a key strategy to modulate the pharmacological profile of the resulting analogues. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution (N1, C3, C4, and C5), each influencing the molecule's properties in a distinct way. nih.govnih.govglobalresearchonline.net
Researchers have extensively explored the impact of substituents on the pyrazole ring. For example, the introduction of aryl groups, such as a 4-chlorophenyl group at the C3 position, has been a common starting point for many studies. nih.gov Modifications often involve altering the electronic nature of these substituents. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, chloro) can significantly affect the compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties. frontiersin.org For instance, studies on 1,5-diaryl pyrazole derivatives have shown that substitutions on the phenyl rings can enhance anti-inflammatory activity. nih.gov Furthermore, the synthesis of pyrazole-4-carbaldehyde derivatives and their subsequent reactions allow for the introduction of diverse functionalities at the C4 position, leading to compounds with potential antibacterial and antitubercular activities.
Systematic Modifications of the Piperidine Heterocycle
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in approved drugs and serves as a crucial component in the design of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine analogues. nih.govarizona.edu Modifications to this ring are strategically employed to enhance potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility. thieme-connect.com
Common modifications include the introduction of substituents at various positions of the piperidine ring. For example, adding fluorine atoms or polar groups can improve metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation. ontosight.ai The position and stereochemistry of these substituents are critical. Introducing chiral centers into the piperidine ring can significantly alter the molecule's interaction with its biological target, potentially leading to enhanced activity and selectivity. thieme-connect.com
Bioisosteric and Isosteric Replacements within the Core Structure
Bioisosteric and isosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group or a whole scaffold with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net This approach has been applied to the this compound scaffold to explore new chemical space and overcome potential liabilities.
Replacements for the Pyrazole Moiety: The pyrazole ring itself can be replaced with other five-membered heterocycles to investigate the importance of the pyrazole scaffold for biological activity. In the context of cannabinoid receptor antagonists, for example, series of thiazoles, triazoles, and imidazoles were designed as bioisosteres of the 1,5-diarylpyrazole motif found in the drug rimonabant. nih.gov These analogues often retain the desired biological activity, demonstrating that other heterocyclic systems can mimic the key interactions of the pyrazole ring. globalresearchonline.net The hybridization of thiazole (B1198619) and pyrazoline moieties has also been explored to generate novel compounds with enhanced therapeutic potential. globalresearchonline.netmdpi.com
Replacements for the Piperidine Moiety: Similarly, the piperidine ring can be substituted with other cyclic systems to alter the compound's properties. Bioisosteres for piperidine include other saturated heterocycles like pyrrolidine (B122466) or morpholine. These changes can affect the molecule's basicity, polarity, and conformational flexibility. In some cases, replacing a piperidine ring with a more rigid bicyclic system, such as a tropane (B1204802) or a Dewar pyridine, has been shown to improve metabolic stability or target affinity by locking the molecule in a more favorable conformation. researchgate.net Scaffold hopping, a related strategy, involves replacing the entire piperidine-pyrazole core with a structurally different scaffold that maintains the key pharmacophoric features, leading to the discovery of novel classes of compounds with similar biological profiles. researchgate.net
Comparative Analysis of Biological Profiles of Analogues
The systematic structural modifications and bioisosteric replacements of the this compound scaffold have led to a diverse range of analogues with varied biological activities. Comparative analysis of these profiles is essential for understanding the structure-activity relationships (SAR) that govern their therapeutic effects.
For instance, in the development of cannabinoid CB1 receptor antagonists, moving from a pyrazole core to an imidazole (B134444) core while retaining the key pharmacophoric groups resulted in compounds with comparable in vitro and in vivo potency. nih.gov This suggests that the precise nature of the heterocyclic core can be flexible, as long as the essential substituent vectors are maintained.
In the realm of anticancer research, pyrazole-based hybrids have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net SAR studies have revealed that the type and position of substituents on both the pyrazole and the appended rings are critical for potency and selectivity. For example, certain pyrazole-thiazolidinone hybrids show enhanced antimicrobial activity when specific electron-withdrawing groups, like chlorine or nitro groups, are present on an aryl substituent. nih.gov
The table below summarizes the biological activities of various classes of pyrazole-piperidine analogues and related compounds, illustrating the impact of structural modifications.
| Compound Class | Structural Modification | Biological Activity |
| Diaryl-pyrazole Piperidines | Bioisosteric replacement of pyrazole with imidazole/thiazole | Cannabinoid CB1 Receptor Antagonism nih.gov |
| Pyrazole-Thiazolidinone Hybrids | Addition of thiazolidinone ring to pyrazole core | Antimicrobial, Antifungal nih.gov |
| s-Triazine-Pyrazole-Piperidine Hybrids | Incorporation of a triazine linker | Potential Anticancer mdpi.com |
| Fluorinated Piperidine Analogues | Addition of fluorine to the piperidine ring | Improved Metabolic Stability ontosight.ai |
| Chiral Piperidine Analogues | Introduction of stereocenters in the piperidine ring | Enhanced Potency and Selectivity thieme-connect.com |
This comparative analysis highlights the chemical tractability of the pyrazole-piperidine scaffold and underscores its value as a template for the design of new therapeutic agents. The insights gained from these SAR studies are invaluable for the rational design of future generations of analogues with improved efficacy and safety profiles. mdpi.com
Future Research Directions and Therapeutic Implications
Exploration of Novel Biological Targets and Mechanisms
The pyrazole (B372694) nucleus is a well-established privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets. A significant avenue for future research will be the systematic screening of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine against various enzyme families and receptor classes to uncover novel biological activities.
Kinase Inhibition: A primary area of interest lies in the realm of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Numerous pyrazole-containing compounds have been developed as potent kinase inhibitors. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more kinases. Future studies should involve broad-panel kinase screening to identify potential targets within the human kinome.
Neurodegenerative Diseases: The piperidine (B6355638) ring is a common feature in many centrally active agents. Coupled with the neuroprotective properties reported for some pyrazole derivatives, this suggests that this compound and its analogues could be investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.com Research could focus on targets such as monoamine oxidase (MAO), glycogen (B147801) synthase kinase-3β (GSK-3β), or various G-protein coupled receptors (GPCRs) implicated in these conditions.
Anti-inflammatory and Analgesic Activity: Pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes. cu.edu.egmdpi.comresearchgate.net Investigating the potential of this compound to modulate key inflammatory pathways, such as those involving prostaglandins (B1171923) and cytokines, could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.
Rational Design of Highly Selective and Potent Analogues
Once initial biological activities are identified, the principles of medicinal chemistry can be applied to rationally design analogues of this compound with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor.
Key areas for structural modification could include:
Substitution on the Pyrazole Ring: The hydrogen atom on the pyrazole nitrogen (N1) can be substituted with various alkyl or aryl groups to explore interactions with specific binding pockets.
Modification of the Chlorophenyl Group: The position and nature of the substituent on the phenyl ring can be altered to improve target affinity and selectivity. For instance, replacing the chloro group with other halogens or electron-donating/withdrawing groups could significantly impact biological activity.
Functionalization of the Piperidine Ring: The piperidine nitrogen offers a handle for introducing a wide range of substituents to modulate physicochemical properties such as solubility and membrane permeability.
Computational modeling and molecular docking studies can be employed to guide the design of these analogues, predicting their binding modes and affinities for specific biological targets.
Deep Mechanistic Elucidation of Observed Biological Activities
A thorough understanding of the molecular mechanisms underlying any observed biological activities of this compound is essential for its further development. If, for example, the compound demonstrates anticancer activity, it will be critical to determine whether this is due to the inhibition of a specific kinase, induction of apoptosis, or another mechanism.
This can be achieved through a variety of in vitro and in vivo studies, including:
Enzymatic assays to confirm the inhibition of specific targets.
Cell-based assays to investigate effects on signaling pathways, cell cycle progression, and apoptosis.
Animal models of disease to evaluate in vivo efficacy and further elucidate the mechanism of action.
Potential as Chemical Probes for Cellular Pathways
The pyrazole scaffold has been successfully utilized in the development of fluorescent probes for bioimaging applications. By incorporating suitable fluorophores into the structure of this compound, it may be possible to create novel chemical probes for visualizing and studying specific cellular pathways in real-time.
These probes could be designed to selectively bind to a particular protein or organelle, allowing for the investigation of its localization and dynamics within living cells. This would provide valuable tools for basic biological research and could aid in the understanding of disease processes at the molecular level.
Translational Research Prospects in Medicinal Chemistry
The versatile nature of the pyrazole-piperidine scaffold suggests significant translational research prospects for this compound in medicinal chemistry. The development of a synthetic library based on this core structure could lead to the identification of lead compounds for a variety of therapeutic areas.
The established synthetic routes to pyrazole and piperidine derivatives can be adapted for the efficient production of a diverse range of analogues. High-throughput screening of these compound libraries against a panel of biological targets could accelerate the discovery of new drug candidates.
Furthermore, the physicochemical properties of this compound can be optimized to improve its drug-like characteristics, such as oral bioavailability and metabolic stability, which are critical for successful clinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, and how can researchers optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, pyrazole-piperidine hybrids are synthesized via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, reflux). Optimization involves adjusting stoichiometry, reaction time (e.g., 17 hours for hydrolysis in ), and purification via column chromatography or recrystallization. Monitoring intermediates using TLC or HPLC ensures purity .
Q. How is the crystal structure of this compound derivatives determined, and what insights does this provide?
- Methodological Answer : X-ray crystallography is the gold standard. Key steps include:
- Growing single crystals via slow evaporation (e.g., using methanol/water mixtures).
- Analyzing dihedral angles, bond lengths, and intramolecular interactions (e.g., hydrogen bonds stabilizing the pyrazole ring, as in ).
- Software like SHELX or PLATON refines the structure. This data reveals conformational flexibility, electronic effects of substituents (e.g., Cl/F), and potential binding motifs for biological targets .
Advanced Research Questions
Q. What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly antimicrobial properties?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution.
- Structure-activity relationship (SAR) : Compare derivatives with varying substituents (e.g., 4-Cl vs. 4-F in ) to identify critical pharmacophores.
- Mechanistic studies : Fluorescence assays to assess membrane disruption or enzyme inhibition (e.g., p38 kinase in pyrazole-urea derivatives). Include positive controls (e.g., fluconazole) and statistical validation .
Q. How can researchers address discrepancies in biological activity data across studies of pyrazole-piperidine hybrids?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent inoculum size, growth media, and incubation times.
- Control for substituent effects : Use computational tools (e.g., molecular docking) to predict how minor structural changes (e.g., halogen position) alter binding affinity.
- Meta-analysis : Pool data from multiple studies (e.g., and ) to identify trends. For example, 4-Cl substitution enhances antifungal activity but may reduce solubility, impacting in vivo efficacy .
Q. What analytical techniques are critical for characterizing the purity and stability of this compound under different storage conditions?
- Methodological Answer :
- Purity assessment : HPLC with UV detection (λ = 254 nm) and reference standards (e.g., ’s impurity markers).
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the piperidine ring).
- Spectroscopic validation : NMR (¹H/¹³C) and FT-IR to confirm structural integrity post-storage .
Q. How can the pharmacological potential of this compound derivatives be systematically explored for neurological applications?
- Methodological Answer :
- In vivo models : Rodent assays for anticonvulsant (e.g., pentylenetetrazole-induced seizures) or antidepressant (e.g., forced swim test) activity.
- Target profiling : Radioligand binding assays for receptors (e.g., serotonin transporters, GABA-A) using tritiated compounds.
- Toxicity screening : Acute toxicity (LD50) and hepatotoxicity (ALT/AST levels) in preclinical models. highlights similar piperidine-oxadiazole hybrids with dual anticonvulsant/antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
